3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

描述

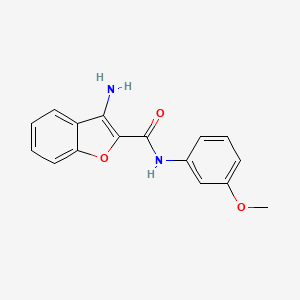

3-Amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a chemical compound belonging to the class of benzofurans, which are characterized by their fused benzene and furan rings This compound features an amino group (-NH2) attached to the benzofuran core and a methoxyphenyl group (-OCH3) attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The amino group can be introduced through subsequent reactions, such as reductive amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes nucleophilic substitutions under controlled conditions:

Alkylation :

Reacts with alkyl halides (R-X) in DMF at 60°C to form secondary amines. For example:

derivatives.

Arylation :

Copper-catalyzed N-arylation with arylboronic acids at room temperature yields mono- or bi-arylated products. Reaction conditions:

Acylation and Condensation Reactions

The amino group participates in carbonyl-based reactions:

Acylation :

Acetylated using acetic anhydride in THF with pyridine catalyst:

.

Schiff Base Formation :

Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines:

.

Knoevenagel Condensation :

Reacts with malononitrile in DMF under microwave irradiation (100°C, 10 min) to form fluorescent alkenes :

Cyclization and Heterocycle Formation

Pyridine-Fused Derivatives :

Heating with malononitrile and Cs₂CO₃ in DMF forms pyridine-fused benzofurans via intramolecular cyclization :

Benzofuran Core Modifications :

Electrophilic aromatic substitution (e.g., nitration) occurs at position 5 or 7 of the benzofuran ring under HNO₃/H₂SO₄ conditions.

Reductive and Oxidative Transformations

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the benzofuran ring to dihydrobenzofuran derivatives.

Oxidative Coupling :

Mn(OAc)₃-mediated coupling with arylboronic acids forms biaryl structures at position 3 .

Mechanistic Insights

-

N-Arylation : Proceeds via a copper(II)-mediated oxidative coupling mechanism involving arylboronic acid activation .

-

Knoevenagel Condensation : Base-catalyzed deprotonation of malononitrile generates a nucleophilic carbanion, which attacks the electrophilic amino group.

Stability and Side Reactions

The compound degrades under strong acidic (pH < 2) or basic (pH > 10) conditions via:

-

Hydrolysis of the carboxamide bond to carboxylic acid

-

Demethylation of the methoxy group under HBr/AcOH.

科学研究应用

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, often referred to in scientific literature as a benzofuran derivative, has garnered attention for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications based on recent research findings, case studies, and authoritative insights.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth was attributed to its interaction with specific oncogenic pathways .

Anti-inflammatory Properties

Benzofuran derivatives have been explored for their anti-inflammatory effects.

- Research Findings : A study published in Pharmacology Reports found that compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

- Clinical Implications : The anti-inflammatory properties could be beneficial for conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated.

- Mechanism : Research indicates that it may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses.

- Case Study : A publication in Neuroscience Letters reported that the compound reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .

Pesticidal Activity

There is emerging interest in the use of benzofuran derivatives as agrochemicals.

- Findings : Studies indicate that these compounds can act as effective pesticides due to their ability to disrupt the metabolic processes of pests.

- Application Example : Field trials have shown that formulations containing benzofuran derivatives lead to significant reductions in pest populations while being less harmful to beneficial insects .

Comparative Data Table

To summarize the applications and findings related to this compound, the following table outlines key applications and their corresponding effects:

| Application Area | Effect/Outcome | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Neuroprotective Effects | Protects against oxidative stress | |

| Pesticidal Activity | Disrupts metabolic processes in pests |

作用机制

The mechanism by which 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, modulating their activity to produce therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

相似化合物的比较

2-Amino-4-methoxybenzofuran

3-Amino-4-methoxybenzofuran

N-(3-Amino-4-methoxyphenyl)acetamide

Uniqueness: 3-Amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both the amino and methoxy groups on the benzofuran core. These features may confer distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound has a molecular formula of C₁₆H₁₄N₂O₃ and a molecular weight of 282.29 g/mol. Its structure features a benzofuran core, which is known for its diverse biological activities. The presence of an amino group and a methoxyphenyl substituent enhances its chemical reactivity, making it a candidate for pharmacological applications.

Synthesis

Synthesis methods for this compound typically involve multi-step organic reactions, including:

- Formation of the benzofuran core : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions : The introduction of the methoxy and amino groups is performed using electrophilic aromatic substitution or nucleophilic addition methods.

Anticancer Activity

Several studies have reported the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by assays such as Annexin V/PI staining which demonstrated significant apoptotic activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated that it possesses activity comparable to established antibiotics:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Mycobacterium tuberculosis | 8 |

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains.

Case Studies

- In vitro Studies : A study assessing the cytotoxicity of benzofuran derivatives reported that compounds similar to this compound showed enhanced antiproliferative effects on lung cancer cell lines with IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong potential for further development as anticancer agents .

- Antimycobacterial Activity : Research into benzofuran derivatives found that those with specific substitutions exhibited significant antitubercular activity, with MIC values as low as 8 µg/mL against Mycobacterium tuberculosis . This suggests that structural modifications can enhance efficacy against resistant strains.

属性

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJORDLUXWDXMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。